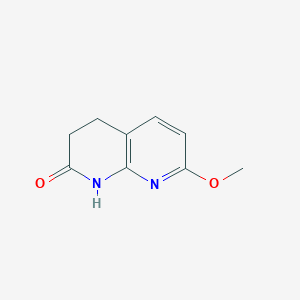

7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-5-3-6-2-4-7(12)10-9(6)11-8/h3,5H,2,4H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWLOTNSMFTIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(CCC(=O)N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728595 | |

| Record name | 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075237-63-6 | |

| Record name | 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 3,4 Dihydro 1,8 Naphthyridin 2 1h One and Its Structural Analogues

Classical Multi-Step Synthetic Routes to the 1,8-Naphthyridin-2(1H)-one Framework

Traditional synthetic strategies for constructing the 1,8-naphthyridin-2(1H)-one core often rely on well-established cyclization reactions that build the heterocyclic system from carefully designed acyclic or pyridine-based precursors.

The formation of the bicyclic 1,8-naphthyridinone system is predominantly achieved through intramolecular or intermolecular cyclization reactions. A cornerstone of this approach is the Friedländer annulation, which involves the condensation of a 2-aminopyridine (B139424) derivative, often a 2-aminonicotinaldehyde or ketone, with a compound containing an active methylene (B1212753) group. This reaction is highly versatile and can be catalyzed by acids or bases.

Common cyclization approaches include:

Friedländer Condensation: This is one of the most widely used methods for constructing the 1,8-naphthyridine (B1210474) skeleton. It typically involves the reaction of 2-aminonicotinaldehyde with various carbonyl compounds that have an α-methylene group. The reaction proceeds via a condensation followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring.

Condensation of Aminopyridines with β-Ketoesters or Malonic Esters: Derivatives of 2-aminopyridine can be reacted with β-ketoesters or derivatives of malonic acid. These reactions, often performed at high temperatures, lead to the formation of the pyridone ring fused to the initial pyridine ring. For example, the reaction of a substituted 6-aminopyridone with ethyl cyanoacetate (B8463686) can yield a 7-amino-1,8-naphthyridin-2(1H)-one derivative.

Intramolecular Cyclization: Precursors containing both the pyridine ring and a side chain with appropriate functional groups can undergo intramolecular cyclization. For instance, a properly substituted pyridine with an acyl or ester side chain can be induced to cyclize to form the second ring of the naphthyridinone system.

These classical methods, while effective, often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can limit their applicability for substrates with sensitive functional groups.

The success of classical cyclization strategies is critically dependent on the rational design and efficient synthesis of the necessary precursors. The primary precursor for many 1,8-naphthyridinone syntheses is a 2-aminopyridine derivative bearing a carbonyl group or a related functionality at the 3-position.

Key precursors and their synthesis include:

2-Aminonicotinaldehydes and 2-Aminonicotinonitriles: These are pivotal starting materials for the Friedländer reaction. The synthesis of 2-aminonicotinaldehyde itself can be a multi-step process, often starting from commercially available pyridine derivatives which are subjected to a series of functional group transformations to install the required amino and aldehyde groups in the correct positions.

Substituted 2-Aminopyridines: For the synthesis of more complex or substituted 1,8-naphthyridinones, various substituted 2-aminopyridines are required. These can be prepared through established pyridine chemistry, including nucleophilic aromatic substitution on halopyridines or by directing group-mediated lithiation and subsequent electrophilic trapping.

Active Methylene Compounds: The choice of the active methylene compound (e.g., ketones, β-diketones, β-ketoesters, malononitrile) is crucial as it determines the substitution pattern on the newly formed ring of the naphthyridinone product.

The design of these precursors must account for the regioselectivity of the subsequent cyclization reaction to ensure the formation of the desired 1,8-naphthyridine isomer over other possible products.

Modern and Efficient Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient, sustainable, and versatile methods for constructing the 1,8-naphthyridin-2(1H)-one scaffold. These modern approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Transition-Metal-Catalyzed Methodologies for C-C and C-N Bond Formation

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the 1,8-naphthyridinone framework is no exception. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. This reaction can be applied to the synthesis of naphthyridinones through the intramolecular coupling of an amide with an ortho-haloaryl ketone or aldehyde. This strategy provides an alternative to the classical Friedländer condensation. For instance, a 2-chloronicotinaldehyde (B135284) or a related ketone can be coupled with a primary or secondary amide under palladium catalysis to directly form the fused pyridone ring. Additionally, the Sonogashira coupling can be used to introduce alkynyl side chains, which can then undergo intramolecular cyclization to form the naphthyridinone ring.

Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-O bond formation and can be a more economical alternative to palladium. Copper(II) triflate has been used to catalyze the reaction between 2-aminonicotinaldehydes and terminal alkynes, which proceeds through a hydroamination followed by a Friedländer-type condensation to yield 1,8-naphthyridines.

These metal-catalyzed methods offer the advantage of constructing the heterocyclic system under relatively mild conditions and allow for a broader range of substrates to be used, enabling the synthesis of diverse libraries of 1,8-naphthyridinone derivatives.

Green Chemistry Principles in the Synthesis of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of 1,8-naphthyridinones, this has led to the development of more sustainable protocols.

Use of Greener Solvents: A significant development is the use of water as a solvent for the Friedländer reaction. This approach avoids the use of volatile and often toxic organic solvents. The reaction of 2-aminonicotinaldehyde with various carbonyl compounds has been shown to proceed in high yield in water, sometimes with the aid of a mild base like LiOH.

Catalyst-Free and Solvent-Free Conditions: Some synthetic methods aim to eliminate the need for both a catalyst and a solvent. Microwave-assisted organic synthesis (MAOS) has been particularly effective in this regard, enabling reactions to be carried out under solvent-free conditions, which significantly reduces waste.

One-Pot Reactions: The development of one-pot, multi-component reactions is a key aspect of green chemistry as it reduces the number of synthetic steps, minimizes waste from purification, and saves time and resources. Several one-pot procedures for the synthesis of 1,8-naphthyridines have been reported, often involving the condensation of 2-aminopyridines, an aldehyde, and an active methylene compound.

Use of Recyclable Catalysts: The use of ionic liquids as both the solvent and catalyst has been explored for the Friedländer synthesis of 1,8-naphthyridines. These catalysts can often be recovered and reused, adding to the sustainability of the process.

The following table summarizes some green chemistry approaches to the synthesis of the 1,8-naphthyridine core.

| Reaction Type | Catalyst/Solvent | Key Advantages |

| Friedländer Condensation | Water | Environmentally benign, high yields. |

| Friedländer Condensation | Choline Hydroxide in Water | Metal-free, catalyst and product easily separated. |

| Multi-component Reaction | Ionic Liquid [Bmmim][Im] | Recyclable catalyst, good yields. |

| Friedländer Condensation | DABCO/Microwave (Solvent-free) | Rapid reaction times, high yields, eco-friendly. |

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Reaction Kinetics

To accelerate reaction rates and improve efficiency, modern techniques such as microwave irradiation and continuous flow chemistry are being applied to the synthesis of 1,8-naphthyridinones.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of 1,8-naphthyridines compared to conventional heating methods. The Friedländer condensation, for example, can be carried out in minutes under microwave irradiation, often in the absence of a solvent. This technique has been successfully used to prepare a variety of 1,8-naphthyridine derivatives, including precursors for more complex molecules. A method for synthesizing 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via a microwave-activated inverse electron-demand Diels-Alder reaction has also been developed.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. While specific applications to this compound are not extensively documented, the synthesis of other heterocyclic scaffolds has been successfully translated to flow systems. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. The principles of flow chemistry are well-suited for the optimization and scale-up of synthetic routes to 1,8-naphthyridinone derivatives.

These modern techniques are instrumental in overcoming some of the limitations of classical synthetic methods, providing rapid, efficient, and often more sustainable routes to the 1,8-naphthyridin-2(1H)-one core structure.

Regioselective and Stereoselective Synthesis of Advanced this compound Derivatives

The synthesis of advanced derivatives of the this compound scaffold requires precise control over the placement of substituents and the spatial arrangement of atoms within the molecule.

Control of Substitution Patterns on the Naphthyridinone Ring

Achieving specific substitution patterns on the naphthyridinone ring is a significant focus of synthetic efforts. One effective strategy involves the use of microwave-activated inverse electron-demand Diels-Alder reactions. nih.gov This method allows for the synthesis of 1-substituted and 5-aryl-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. The process begins with 1,2,4-triazines that have an acylamino group with a terminal alkyne side chain. nih.gov

To introduce diversity at the 5-position, the terminal alkynes can first undergo a Sonogashira cross-coupling reaction with various aryl halides. The resulting internal alkyne products then proceed through an intramolecular inverse electron-demand Diels-Alder reaction to yield the desired 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones. nih.gov This two-step sequence provides a versatile route to a range of 5-substituted derivatives.

Table 1: Synthesis of 5-Aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones via Sonogashira Coupling and Diels-Alder Reaction nih.gov

| Entry | Aryl Halide | Alkyne Substrate | Coupled Product | Final Naphthyridinone Product | Yield |

|---|---|---|---|---|---|

| 1 | Iodobenzene | 1-(But-3-ynoyl)piperidine-2-carboxylic acid | 1-((4-Phenylbut-3-ynoyl))piperidine-2-carboxylic acid | 5-Phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one derivative | High |

| 2 | 4-Iodotoluene | 1-(But-3-ynoyl)piperidine-2-carboxylic acid | 1-((4-(p-Tolyl)but-3-ynoyl))piperidine-2-carboxylic acid | 5-(p-Tolyl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one derivative | High |

Note: The table is a representative example based on the described methodology.

Asymmetric Synthesis Strategies for Chiral Analogues

The development of asymmetric syntheses to produce enantiomerically pure or enriched chiral analogues of this compound is critical when stereochemistry influences biological activity or material properties. A notable approach has been reported for the enantioselective synthesis of the structurally similar (R)- and (S)-3-amino-7-methyl-3,4-dihydro-1H- nih.govresearchgate.netnaphthyridin-2-one. researchgate.net

This strategy relies on an asymmetric reduction of a suitable precursor, which then undergoes a spontaneous cyclization to form the chiral lactam. researchgate.net This one-pot asymmetric reduction/lactamization process has been shown to provide the desired products in high yield and with high enantiomeric excess. researchgate.net Such methodologies are highly valuable as they can potentially be adapted for the synthesis of chiral 3-substituted-7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one analogues.

Table 2: Enantioselective Synthesis of 3-Amino-7-methyl-3,4-dihydro-1H- nih.govresearchgate.netnaphthyridin-2-one researchgate.net

| Product Enantiomer | Asymmetric Method | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-3-amino-7-methyl-3,4-dihydro-1H- nih.govresearchgate.netnaphthyridin-2-one | Asymmetric Reduction / Lactamization | High | High |

Note: This data is for the 7-methyl analogue, illustrating a viable strategy for the 7-methoxy compound.

Scalable Synthetic Protocols for Research and Development Purposes

The transition of a synthetic route from a laboratory setting to a larger scale for research and development necessitates protocols that are robust, efficient, and economically viable. While specific scalable syntheses for this compound are not extensively detailed in the provided context, general principles for scaling up syntheses of related naphthyridine structures can be considered.

For instance, the Gould-Jacobs reaction, a classical method for synthesizing quinoline (B57606) and naphthyridine skeletons, has been successfully employed for the multikilogram scale synthesis of a 1,5-naphthyridine (B1222797) derivative. nih.gov This reaction typically involves the condensation of an aminopyridine with a diethyl methylenemalonate followed by thermal cyclization. nih.gov The adaptability of such established and high-yielding reactions is a key factor for large-scale production.

Key considerations for developing a scalable synthesis for this compound would include:

Starting Material Availability: Utilizing readily available and cost-effective starting materials.

Reaction Conditions: Favoring reactions that proceed under moderate conditions (temperature, pressure) and avoid hazardous reagents.

Purification: Designing a synthesis where the final product can be easily purified, for example, through crystallization rather than chromatography.

Process Safety: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions.

By focusing on these principles, synthetic routes initially developed for regioselective and stereoselective control can be optimized for larger-scale applications in research and development.

Chemical Transformations and Derivatization Strategies of the 7 Methoxy 3,4 Dihydro 1,8 Naphthyridin 2 1h One Nucleus

Functionalization at the Methoxy (B1213986) Group and its Role in Synthetic Diversification

The methoxy group at the 7-position is a primary site for synthetic diversification, allowing for the introduction of a wide array of functional groups through cleavage of the methyl-ether bond.

Demethylation and Subsequent Alkylation/Acylation Reactions

Demethylation of the 7-methoxy group to the corresponding 7-hydroxy derivative is a key transformation that unlocks further functionalization possibilities. While specific demethylation studies on 7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one are not extensively documented, analogous reactions on structurally similar methoxy-substituted aromatic and heteroaromatic compounds provide insight into potential synthetic routes. Reagents commonly employed for such transformations include strong acids like hydrobromic acid (HBr), Lewis acids such as boron tribromide (BBr₃), and nucleophilic reagents like lithium iodide (LiI).

Following demethylation, the resulting hydroxyl group can be readily functionalized through alkylation or acylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide intermediate.

Table 1: Representative Alkylation and Acylation Reactions of Hydroxy-Naphthyridinone Analogs

| Starting Material | Reagent | Product | Reaction Type |

| 7-Hydroxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | Alkyl halide (e.g., Ethyl iodide) | 7-Ethoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | O-Alkylation |

| 7-Hydroxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | Acyl chloride (e.g., Acetyl chloride) | 7-Acetoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | O-Acylation |

| 7-Hydroxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | Benzyl bromide | 7-(Benzyloxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one | O-Alkylation |

Ether Cleavage and Formation of Hydroxyl or Other Oxygenated Derivatives

The cleavage of the aryl-ether bond of the methoxy group is a fundamental strategy to introduce a hydroxyl functionality. This hydroxyl group not only alters the electronic properties and hydrogen bonding potential of the molecule but also serves as a handle for the introduction of other oxygenated derivatives. For instance, the newly formed hydroxyl group can be converted to sulfonate esters, which can act as leaving groups in nucleophilic substitution reactions, further expanding the synthetic utility of this position.

N-Substitution Reactions at the Naphthyridinone Ring Nitrogen

The nitrogen atom of the piperidinone ring (N-1) is another key site for structural modification, allowing for the introduction of various substituents that can influence the molecule's conformation and biological interactions.

N-Alkylation and N-Acylation Reactions for Structural Modulation

N-alkylation and N-acylation are common strategies to introduce diverse substituents at the N-1 position. N-alkylation can be achieved by treating the parent naphthyridinone with an alkyl halide in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Similarly, N-acylation can be performed using acyl chlorides or anhydrides. These modifications can significantly impact the molecule's lipophilicity and steric profile. Studies on analogous 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have demonstrated the feasibility of introducing various alkyl and aryl substituents at the N-1 position. nih.gov

Amidation and Sulfonamidation Strategies

Beyond simple alkylation and acylation, the N-1 position can be functionalized through amidation and sulfonamidation reactions. These transformations introduce amide and sulfonamide moieties, which can act as hydrogen bond donors and acceptors, potentially enhancing binding affinity to biological targets. While specific examples for this compound are scarce, the general reactivity of the lactam nitrogen suggests that these transformations are synthetically accessible.

Table 2: Potential N-Substitution Reactions

| Reagent | Product | Reaction Type |

| Methyl iodide | 7-Methoxy-1-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | N-Alkylation |

| Benzoyl chloride | 1-Benzoyl-7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | N-Acylation |

| Phenyl isocyanate | 7-Methoxy-N-phenyl-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxamide | N-Carbamoylation |

| Benzenesulfonyl chloride | 1-(Benzenesulfonyl)-7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | N-Sulfonylation |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) and Piperidine (B6355638) Rings

The aromatic pyridine ring and the adjacent piperidine ring of the this compound nucleus are subject to substitution reactions, although their reactivity is influenced by the existing substituents.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen. However, the presence of the electron-donating methoxy group at the 7-position can activate the ring towards electrophiles, directing substitution to the ortho and para positions (C-6 and C-8, though C-8 is part of the fused ring system). Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen (C-2 and C-4, though these are part of the fused piperidinone ring). The reactivity of the piperidine ring is generally limited to reactions at the alpha-carbon to the carbonyl group, which can be deprotonated to form an enolate, allowing for subsequent reactions with electrophiles.

The reactivity pattern of naphthyridines shows similarities with quinolines, where both electrophilic and nucleophilic substitutions are possible depending on the reaction conditions and the nature of the substituents present on the ring. nih.gov For instance, halogenation of naphthyridinone systems can be achieved, providing a handle for further cross-coupling reactions. nih.gov

Halogenation, Nitration, and Sulfonation Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In the case of this compound, the reaction's regioselectivity is governed by the directing effects of the existing substituents. The methoxy group at the C7 position is a strong activating group and an ortho-para director. dalalinstitute.com Conversely, the pyridine nitrogen and the lactam carbonyl group are deactivating towards electrophilic attack.

Consequently, electrophilic substitution is strongly favored on the benzenoid ring. The methoxy group directs incoming electrophiles primarily to the C6 (ortho) position. The C8 position is a ring nitrogen, precluding substitution. Therefore, reactions such as halogenation (with reagents like N-bromosuccinimide or N-chlorosuccinimide), nitration (using nitric acid and sulfuric acid), and sulfonation (with fuming sulfuric acid) are anticipated to yield C6-substituted derivatives. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of the π-electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation known as an arenium ion, followed by deprotonation to restore aromaticity. youtube.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 6-Bromo-7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one |

| Nitration | HNO₃, H₂SO₄ | 7-Methoxy-6-nitro-3,4-dihydro-1,8-naphthyridin-2(1H)-one |

| Sulfonation | Fuming H₂SO₄ | 7-Methoxy-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-6-sulfonic acid |

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective method for the functionalization of aromatic C-H bonds. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgbaranlab.org The this compound scaffold possesses two potential DMGs: the C7-methoxy group and the lactam functionality.

The methoxy group is a well-established DMG that would direct lithiation with strong bases like n-butyllithium or s-butyllithium to the C6 position. wikipedia.org The resulting 6-lithio intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide range of substituents. The lactam moiety, specifically the amide, can also function as a DMG, potentially directing metalation to the C3 position of the dihydro-pyridone ring, although deprotonation of the N-H proton at N1 is also a competing and likely event. unblog.fr

Table 2: Potential Directed Ortho-Metalation Strategies

| Directing Group | Base | Predicted Site of Lithiation | Potential Electrophiles |

| C7-Methoxy | n-BuLi, TMEDA, THF, -78 °C | C6 | DMF, I₂, (CH₃)₂CO |

| N1-Amide | 2 eq. n-BuLi, THF, -78 °C | N1 and C3 | CH₃I, PhCHO |

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. To utilize the this compound scaffold in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. As established in section 3.3.1, halogenation can be directed to the C6 position, providing the necessary handle for coupling.

Suzuki, Heck, Sonogashira, and Stille Coupling Reactions

Suzuki Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. A 6-bromo derivative of the naphthyridinone core could be coupled with various aryl or vinyl boronic acids to introduce new aryl or vinyl substituents at the C6 position, significantly extending the molecular framework.

Heck Reaction: The Heck reaction couples an organic halide with an alkene. organic-chemistry.orgwikipedia.org This would allow for the introduction of alkenyl groups at the C6 position of the halogenated naphthyridinone scaffold. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It provides a direct route to introduce alkynyl moieties at the C6 position, which are valuable for further transformations. mdpi.com

Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent to couple with an organic halide. nih.govwikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. libretexts.org

Table 3: Hypothetical Cross-Coupling Reactions of 6-Bromo-7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-7-methoxy-... |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Methoxy-6-styryl-... |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Methoxy-6-(phenylethynyl)-... |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄, LiCl | 7-Methoxy-6-vinyl-... |

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction is a powerful method for N-arylation. The this compound scaffold contains a secondary amide (lactam) at the N1 position. This N-H bond is a suitable site for Buchwald-Hartwig amination. libretexts.org Reacting the parent naphthyridinone with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base would lead to the corresponding N1-arylated product. This modification can significantly alter the steric and electronic properties of the molecule.

Table 4: Illustrative Buchwald-Hartwig N-Arylation Reactions

| Aryl Halide | Ligand (Typical) | Base (Typical) | Product |

| Bromobenzene | Xantphos | Cs₂CO₃ | 1-Phenyl-7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one |

| 4-Chlorotoluene | RuPhos | K₃PO₄ | 1-(4-Tolyl)-7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one |

| 2-Bromopyridine | BINAP | NaOt-Bu | 1-(Pyridin-2-yl)-7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one |

Heterocycle Annulation and Spiro Compound Formation with the Naphthyridinone Core

Building upon the functionalized scaffolds generated through the aforementioned reactions, further structural complexity can be achieved via heterocycle annulation and spirocyclization.

Heterocycle Annulation: This strategy involves constructing a new ring fused to the existing naphthyridinone framework. For instance, by introducing two reactive functional groups at adjacent positions (e.g., C6 and C7), an intramolecular cyclization can be triggered to form a new heterocyclic ring. A hypothetical route could involve nitration at C6, followed by reduction to an amine, and subsequent reaction of the C7-methoxy group (or a derivative) and the C6-amino group with a suitable C1 synthon to form a fused imidazole (B134444) or pyrazine (B50134) ring.

Spiro Compound Formation: Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry. The naphthyridinone core offers several positions for spirocyclization, notably at C3 and C4. The C3 position, being alpha to the carbonyl, can be deprotonated and reacted with bifunctional electrophiles to construct a spirocyclic ring. For example, reaction with a dihaloalkane could lead to a spirocyclobutane or spirocyclopentane ring at the C3 position. Alternatively, the C4 position could be elaborated to participate in intramolecular cyclizations to form spiro compounds. nih.gov

Diversity-Oriented Synthesis (DOS) Leveraging the this compound Scaffold

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules from a common starting point. beilstein-journals.orgcam.ac.uk The this compound scaffold is an excellent starting point for a DOS campaign due to its multiple, orthogonally reactive sites.

A DOS strategy could begin with the core scaffold and diverge along several pathways. cam.ac.uk

Pathway A (C6-Functionalization): Electrophilic substitution at C6 followed by a variety of cross-coupling reactions (Suzuki, Heck, Sonogashira) would generate a library with diverse appendages at this position.

Pathway B (N1-Functionalization): Buchwald-Hartwig amination or simple N-alkylation at the lactam nitrogen would introduce diversity at the N1 position.

Pathway C (Ring Annulation/Spirocyclization): Utilizing functionalized intermediates from Pathways A and B, subsequent intramolecular reactions could lead to novel fused or spirocyclic scaffolds, thus achieving skeletal diversity. beilstein-journals.org

By combining these pathways in a systematic manner, a large and structurally diverse library of compounds can be synthesized, exploring a significant volume of chemical space around the core this compound nucleus.

Advanced Spectroscopic and Spectrometric Characterization in Structural Elucidation of Novel 7 Methoxy 3,4 Dihydro 1,8 Naphthyridin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, bonding, and spatial proximity of atoms within a molecule.

While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information on the number and type of protons and carbons, advanced 1D techniques offer deeper insights.

Distortionless Enhancement by Polarization Transfer (DEPT): The DEPT experiment is crucial for differentiating carbon signals based on the number of attached protons. A DEPT-135 experiment, for instance, shows primary (CH₃) and tertiary (CH) carbons as positive signals, while secondary (CH₂) carbons appear as negative signals. Quaternary carbons are absent in DEPT spectra. For a hypothetical derivative of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, DEPT analysis would unequivocally identify the CH₂ signals of the C3 and C4 positions in the dihydropyridinone ring and the CH₃ signal of the methoxy (B1213986) group. beilstein-journals.org

Nuclear Overhauser Effect (NOE) Difference Spectroscopy: This technique is used to determine the spatial proximity of protons. Irradiation of a specific proton enhances the signals of other protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity. For the 7-methoxy-1,8-naphthyridinone core, irradiating the methoxy protons (-OCH₃) would be expected to produce an NOE enhancement at the proton on C6 of the aromatic ring, confirming the position of the methoxy substituent.

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, allowing for the complete assembly of the molecular structure.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). In the this compound structure, a key COSY correlation would be observed between the protons on C3 and C4, establishing the connectivity of the saturated portion of the dihydropyridinone ring. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or its predecessor, the HMQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal corresponding to C5-H would show a cross-peak to the carbon signal of C5.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is one of the most informative 2D NMR techniques, showing correlations between protons and carbons over two or three bonds. libretexts.org This is critical for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations for the target scaffold would include:

The proton at C5 showing a correlation to the quaternary carbon C7, confirming the connectivity of the aromatic ring.

The protons at C4 showing correlations to the carbonyl carbon (C2) and the aromatic carbon C4a.

The methoxy protons showing a correlation to C7, definitively placing the substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment maps all through-space correlations within a molecule simultaneously. It is particularly useful for conformational analysis and determining the relative stereochemistry of substituents. For derivatives with stereocenters, NOESY can help establish the orientation of substituents on the dihydropyridinone ring.

The following table summarizes the expected NMR data for the parent compound, this compound, based on analysis of related structures.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations (from ¹H) |

| 1 (NH) | ~8.5 (br s) | - | - | C2, C8a |

| 2 (C=O) | - | ~171 | Quaternary | - |

| 3 (CH₂) | ~2.7 (t) | ~24 | Negative | C2, C4, C4a |

| 4 (CH₂) | ~3.1 (t) | ~32 | Negative | C2, C3, C5, C4a |

| 4a | - | ~119 | Quaternary | - |

| 5 (CH) | ~7.0 (d) | ~115 | Positive | C4, C7, C8a |

| 6 (CH) | ~7.8 (d) | ~138 | Positive | C4a, C8, OCH₃ |

| 7 (C-O) | - | ~154 | Quaternary | - |

| 8 (C=N) | - | ~153 | Quaternary | - |

| 8a | - | ~145 | Quaternary | - |

| 7-OCH₃ | ~3.9 (s) | ~56 | Positive | C7 |

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values with very high accuracy (typically within 5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula. For this compound (C₉H₁₀N₂O₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 179.08150. An experimental HRMS measurement of m/z 179.0817 would be well within the acceptable error, confirming the molecular formula and ruling out other isobaric possibilities. mdpi.com

In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented by collision-induced dissociation, and the resulting fragment ions are analyzed. semanticscholar.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For the protonated this compound, characteristic fragmentation pathways could include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy aromatic compounds, leading to an ion at m/z [M+H - 15]⁺.

Loss of formaldehyde (B43269) (CH₂O): Another pathway for methoxy groups, resulting in an ion at m/z [M+H - 30]⁺.

Retro-Diels-Alder (RDA) reaction: Cleavage of the dihydropyridinone ring can occur, providing valuable structural information.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

| 179.0815 | 164.0580 | 15 (•CH₃) | Loss of methyl radical from methoxy group |

| 179.0815 | 151.0709 | 28 (CO) | Loss of carbon monoxide from lactam |

| 179.0815 | 149.0604 | 30 (CH₂O) | Loss of formaldehyde from methoxy group |

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation and Conformational Analysis

While NMR and MS provide powerful tools for structural elucidation, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of a this compound derivative would provide precise data on:

Bond lengths and angles: Confirming the expected values for sp² and sp³ hybridized carbons and nitrogens.

Conformation: Revealing the exact conformation of the dihydropyridinone ring (e.g., boat or twist-boat).

Planarity: Determining the planarity of the aromatic portion of the molecule.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding (e.g., between the N-H of the lactam and a carbonyl oxygen of a neighboring molecule) and π-π stacking between the aromatic rings, which govern the crystal packing. mdpi.com

Although a crystal structure for the parent compound is not publicly available, analysis of related 1,8-naphthyridine (B1210474) structures shows common packing motifs involving hydrogen-bonded dimers or tapes and significant π-π stacking interactions.

Single Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

While specific crystallographic data for this compound is not publicly available, extensive studies on the closely related analogue, 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, provide significant insight into the expected crystal system and molecular geometry. iucr.orgnih.gov The structural data for this amino derivative, obtained at a low temperature of 113 K, reveals a monoclinic crystal system, which is common for such organic molecules. nih.gov The detailed crystallographic parameters for this analogue serve as a robust model for predicting the structural characteristics of its methoxy counterpart.

Interactive Table 1: Crystallographic Data for the Analogue Compound 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₇N₃O·H₂O | nih.gov |

| Formula Weight | 179.18 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 9.5413 (9) | nih.gov |

| b (Å) | 17.1560 (16) | nih.gov |

| c (Å) | 4.9954 (4) | nih.gov |

| β (°) | 95.19 (2) | nih.gov |

| Volume (ų) | 814.34 (13) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 113 | nih.gov |

This data pertains to the structural analogue 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate and is presented as a representative example.

The analysis of the amino analogue showed the core 1,8-naphthyridine ring system to be nearly planar, with a root-mean-square deviation of just 0.0146 Å. nih.gov It is anticipated that the 7-methoxy derivative would adopt a similarly planar bicyclic core structure.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These forces, including hydrogen bonds and π-π stacking, are crucial in determining the physical properties of the solid, such as stability and solubility.

In the crystal structure of the analogue 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, a complex three-dimensional network is formed through various intermolecular interactions. nih.govnih.gov Adjacent organic molecules are linked into one-dimensional tapes via N—H···N and N—H···O hydrogen bonds. nih.gov These tapes are further interconnected by chains of water molecules, which form O—H···O hydrogen bonds among themselves and with the naphthyridinone molecules. nih.govnih.gov

For the 7-methoxy derivative, while the N-H donor of the amino group is absent, the lactam N-H (at position 1) and the carbonyl oxygen (at position 2) remain potent sites for hydrogen bonding. It is expected that derivatives of this compound will exhibit strong N—H···O=C hydrogen bonds, forming dimeric or catemeric motifs that are common in related crystal structures.

Interactive Table 2: Hydrogen Bond Geometry for the Analogue Compound 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Reference |

|---|---|---|---|---|---|

| N1—H1···O1W | 0.86 | 2.10 | 2.955 (3) | 171 | nih.gov |

| N7—H7A···N8 | 0.86 | 2.22 | 3.064 (3) | 167 | nih.gov |

| N7—H7B···O1 | 0.86 | 2.18 | 3.003 (3) | 159 | nih.gov |

| O1W—H1WA···O1W | 0.85 | 2.05 | 2.891 (4) | 171 | nih.gov |

D: donor atom; A: acceptor atom. Data pertains to the structural analogue and is presented as a representative example.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is an indispensable tool for identifying functional groups within a molecule. thermofisher.com These complementary methods probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint that can confirm the presence of key structural motifs and assess the purity of a sample.

For this compound and its derivatives, vibrational spectroscopy can confirm the presence of several characteristic functional groups. The analysis relies on comparing the observed spectral bands with established frequency ranges for specific bond vibrations. nih.govnist.gov

Key Expected Vibrational Modes:

C=O Stretching (Amide I): The lactam carbonyl group is expected to produce a strong, sharp absorption band in the FTIR spectrum, typically in the range of 1650-1690 cm⁻¹. This is one of the most characteristic peaks for this class of compounds.

N-H Stretching: The N-H bond of the lactam will exhibit a stretching vibration in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding in the solid state.

C-O Stretching (Methoxy): The methoxy group will show characteristic C-O stretching vibrations. An asymmetric stretch is typically observed around 1240-1275 cm⁻¹, while a symmetric stretch appears near 1020-1050 cm⁻¹.

Aromatic C=C and C=N Stretching: The vibrations of the pyridone and benzene (B151609) rings will result in a series of bands in the 1450-1620 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydro-pyridone and methoxy groups will appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring systems, which often yield strong Raman scattering signals. Together, FTIR and Raman spectra offer a comprehensive vibrational profile, allowing for rapid confirmation of the molecular structure and the detection of impurities.

Interactive Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Lactam N-H | 3200-3400 | Medium-Strong | Weak |

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -OCH₃ | 2850-3000 | Medium | Medium |

| C=O Stretch (Amide I) | Lactam C=O | 1650-1690 | Strong | Medium |

| C=C / C=N Stretch | Aromatic Rings | 1450-1620 | Medium-Strong | Strong |

| C-O Stretch (Asymmetric) | Ar-O-CH₃ | 1240-1275 | Strong | Weak |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization of Chiral Analogues

While this compound itself is achiral, chirality can be introduced by substitution, for instance, at the C3 or C4 position of the dihydro-pyridone ring. For such chiral analogues, determining the absolute configuration is crucial, as enantiomers can have vastly different biological activities. americanlaboratory.com Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful method for this purpose. acs.org

These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. acs.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of chromophores in the chiral environment.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength.

The absolute configuration of a chiral analogue can be determined by comparing its experimental CD spectrum with the spectra of known compounds or, more powerfully, with spectra predicted by quantum chemical calculations. americanlaboratory.comnih.gov By calculating the theoretical CD spectrum for a specific enantiomer (e.g., the R-enantiomer) using methods like Time-Dependent Density Functional Theory (TD-DFT), a direct comparison with the experimental spectrum can be made. americanlaboratory.com If the experimental and calculated spectra match in terms of the signs and relative intensities of the Cotton effects, the absolute configuration of the sample can be confidently assigned. mtoz-biolabs.comchiralabsxl.com This combination of experimental measurement and theoretical calculation has become a reliable alternative to X-ray crystallography, especially for compounds that are difficult to crystallize. nih.govnih.gov

Computational and Theoretical Investigations of 7 Methoxy 3,4 Dihydro 1,8 Naphthyridin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its properties and reactivity.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

DFT calculations can be employed to determine the optimized geometry of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, predicting bond lengths and angles with high accuracy. For instance, a study on bioactive pyridine (B92270) derivatives utilized DFT to show how bond angles can deviate from ideal sp² hybridization, providing insights into molecular strain and conformation. nih.gov From the optimized structure, the electronic properties can be thoroughly analyzed.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the external environment.

These descriptors help in predicting the sites of electrophilic and nucleophilic attack, providing valuable information for understanding potential reaction mechanisms involving the naphthyridinone scaffold.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Conformational Analysis and Energetic Landscapes

The dihydro-naphthyridinone ring of this compound is not planar, and therefore, the molecule can exist in different conformations. DFT calculations can be used to perform a conformational analysis to identify the most stable conformers and to map the energetic landscape of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated.

The results of such an analysis would reveal the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions, as well as other low-energy local minima. The energy barriers between these conformers can also be calculated, providing information about the flexibility of the molecule and the ease of interconversion between different conformations. A related crystallographic study of 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one revealed a slightly distorted envelope configuration for the six-membered ketone ring, which gives an indication of the types of conformations that might be expected for the dihydro-naphthyridinone ring system. researchgate.netnih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also a powerful tool for predicting various spectroscopic properties. This can be particularly useful for structure elucidation and for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy, often with root mean square errors of 0.2–0.4 ppm for ¹H shifts. nih.gov These predictions can aid in the assignment of experimental NMR spectra and can be used to distinguish between different isomers or conformers.

| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |

|---|---|---|

| H-1 (NH) | 8.10 | 8.05 |

| H-5 | 7.85 | 7.82 |

| H-6 | 6.90 | 6.88 |

| OCH₃ | 3.95 | 3.92 |

| H-3 | 2.90 | 2.87 |

| H-4 | 2.60 | 2.58 |

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other approximations in the calculations. The predicted IR spectrum can be compared with an experimental spectrum to confirm the structure of the molecule and to aid in the assignment of vibrational modes.

Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a molecule, they are computationally expensive and are generally limited to single molecules or small molecular clusters. Molecular mechanics and dynamics simulations, on the other hand, use classical mechanics to model the behavior of molecules over time, allowing for the study of larger systems and longer timescales.

Conformational Sampling and Tautomerism Studies

Molecular dynamics (MD) simulations can be used to explore the conformational space of this compound in a more comprehensive manner than static DFT calculations. frontiersin.org In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the exploration of a wide range of conformations and provides a dynamic picture of the molecule's behavior.

MD simulations can be used to identify the most populated conformational states and to calculate the free energy differences between them. This information is crucial for understanding the molecule's conformational preferences in solution.

Furthermore, the lactam-lactim tautomerism of the 2-oxo-1,8-naphthyridine core can be investigated. By calculating the relative energies of the lactam and lactim tautomers, it is possible to predict which form is more stable under different conditions.

Flexibility and Dynamic Behavior of the Naphthyridinone Scaffold

MD simulations provide a powerful tool for characterizing the flexibility and dynamic behavior of the naphthyridinone scaffold. frontiersin.org By analyzing the trajectories of the atoms over time, various measures of flexibility can be calculated, such as root-mean-square fluctuations (RMSF) of atomic positions. This can identify regions of the molecule that are more rigid or more flexible, which can have important implications for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. patsnap.commdpi.com These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and guiding the design of more potent molecules. For the naphthyridinone scaffold, QSAR analyses have been instrumental in identifying the key structural features that govern activities such as anticancer and enzyme inhibitory effects. nih.govnih.gov

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ucsb.edu For a molecule like this compound, descriptors can be categorized into several classes.

Three-dimensional (3D) descriptors are particularly powerful as they account for the spatial arrangement of atoms. Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these descriptors. nih.govslideshare.netnih.gov In this approach, a set of structurally related molecules are aligned, and their steric and electrostatic fields are calculated at various grid points around them. CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netunicamp.br For instance, a QSAR study on 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives used the CoMFA method to assess steric and electrostatic interactions. nih.gov

Two-dimensional (2D) descriptors are derived from the chemical graph of the molecule and include constitutional, topological, and electronic parameters. A study on 1,8-naphthyridin-4-ones as inhibitors of photosystem II successfully used molecular connectivity indices, which are topological descriptors, to build a predictive QSAR model. nih.gov

Table 1: Types of Molecular Descriptors Used in Naphthyridinone QSAR Studies

| Descriptor Type | Description | Examples from Naphthyridinone-related Studies |

| 3D Descriptors | Based on the 3D conformation of the molecule. | Steric Fields (CoMFA), Electrostatic Fields (CoMFA, CoMSIA), Hydrophobic Fields (CoMSIA), H-Bond Donor/Acceptor Fields (CoMSIA). nih.govresearchgate.net |

| 2D Descriptors | Derived from the 2D representation of the molecule. | Molecular Connectivity Indices, Physicochemical Constants (e.g., logP). nih.gov |

| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Atomic Charges. ucsb.eduias.ac.in |

Once a set of molecular descriptors has been calculated for a series of compounds, statistical methods are employed to build a mathematical model that links these descriptors to the observed biological activity. mdpi.com Common statistical techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) analysis. iautmu.ac.ir

The predictive power of a QSAR model is assessed using statistical parameters such as the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. researchgate.net

Table 2: Examples of Statistical QSAR Models for Naphthyridine Derivatives

| Compound Series | Biological Activity | Statistical Method | Key Statistical Parameters | Findings |

| 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines | Anticancer | CoMFA | Not specified, but described as "statistically relevant" | The type and size of substituents at positions 3 and 7 influence antitumor activity. nih.gov |

| 1,8-Naphthyridin-4-ones | Photosystem II Inhibition | MLR (based on molecular connectivity indices) | r² = 0.87 | The position, size, and polarity of substituents are the predominant factors controlling activity. nih.gov |

| 4-Oxo-1,4-dihydro-1,8-naphthyridine derivatives | CB2 Receptor Agonism | CoMFA / CoMSIA | Not specified | Identified key structural features impacting binding affinity to the CB2 receptor. researchgate.net |

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize potential drug candidates from large chemical libraries. mdpi.comyoutube.com These methods simulate the interaction between a small molecule (ligand) and a biological target (e.g., a protein or enzyme) to predict binding affinity and mode.

For instance, studies have shown that 1,8-naphthyridine (B1210474) derivatives can bind to and inhibit enzymes like topoisomerase II, which is a target for anticancer drugs. nih.govresearchgate.net In one such study, molecular docking revealed that a novel 1,8-naphthyridine derivative could fit into the active site of topoisomerase II, forming multiple hydrogen bonds with amino acid residues and intercalating with the DNA segment. researchgate.net Other research has explored the docking of 1,8-naphthyridine derivatives into the active sites of the Adenosine A2A receptor (a target for Parkinson's disease), the H1 histamine (B1213489) receptor, and various isozymes of carbonic anhydrase and alkaline phosphatase. nih.govrsc.orgnih.gov These studies typically report a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.

Table 3: Molecular Docking Studies of Various 1,8-Naphthyridine Derivatives

| Naphthyridine Derivative | Target Protein (PDB ID) | Docking Score / Binding Energy | Key Interacting Residues | Potential Application |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide | Human Adenosine A2A Receptor | -8.562 (score), -64.13 kcal/mol (MMGBSA) | Not specified | Anti-Parkinson's nih.gov |

| Schiff's base derivative of 2,7-dimethyl-1,8-naphthyridine | Topoisomerase II | -95.16 kcal/mol | Forms 8 H-bonds with protein and DNA segments | Anticancer researchgate.net |

| Various 1,8-naphthyridine-3-carboxylic acid analogues | H1 Histamine Receptor | Not specified | Not specified | Antihistaminic rsc.org |

| N-Aryl derivatives of 1,8-naphthyridine | Human Estrogen Receptor (1ERR) | Better than Tamoxifen (control) | Not specified | Anti-Breast Cancer researchgate.net |

| Pyrrolo nih.govnih.gov-Naphthyridine derivatives | Carbonic Anhydrase II, IX, XII | Not specified | Interacts with active site zinc and key amino acids | Enzyme Inhibition nih.gov |

Pharmacophore modeling is another key technique in computational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor and elicit a biological response. patsnap.com

There are two main approaches to pharmacophore modeling: structure-based and ligand-based. patsnap.com A ligand-based approach is particularly useful when the 3D structure of the target protein is unknown. mdpi.com In this method, a set of known active molecules is superimposed, and their common chemical features are identified to create a consensus pharmacophore model. rsc.org

For the naphthyridinone class, a set of active derivatives could be used to generate a ligand-based pharmacophore model. This model would serve as a 3D query to search large compound databases for novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. researchgate.net This approach facilitates "scaffold hopping," where new core structures (scaffolds) can be identified that maintain the crucial pharmacophoric features, leading to the discovery of novel chemical series. nih.govyoutube.com

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental means alone. researchgate.net Methods like Density Functional Theory (DFT) can be used to model the reaction pathway, calculate the energies of reactants, products, intermediates, and transition states, and thus elucidate the most plausible mechanism. dntb.gov.ua

While no specific mechanistic studies on the synthesis of this compound were found, computational methods have been applied to understand the synthesis of related naphthyridine systems. For example, DFT calculations were used to study the synthetic mechanisms for novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, proposing the involvement of specific intermediates and transition states. ias.ac.inias.ac.in Another study proposed a plausible reaction mechanism for the Friedlander synthesis of 1,8-naphthyridines in water, supported by quantum chemical calculations. nih.govacs.org

Such computational investigations could be applied to the synthesis of this compound to optimize reaction conditions, understand regioselectivity, and predict potential side products. Similarly, these methods could model its metabolic pathways by simulating enzymatic reactions like oxidation or demethylation.

Molecular Recognition and Ligand Design Principles from the 7 Methoxy 3,4 Dihydro 1,8 Naphthyridin 2 1h One Scaffold

Analysis of the Naphthyridinone Core as a Privileged Structure in Molecular Recognition

The 1,8-naphthyridin-2(1H)-one core is widely regarded as a privileged structure in drug discovery. tandfonline.commdpi.com This designation stems from its ability to serve as a versatile scaffold for the development of ligands that can interact with a diverse range of biological targets. tandfonline.commdpi.com The bicyclic, nitrogen-containing heterocyclic system of the naphthyridinone core provides a rigid framework with well-defined three-dimensional geometry. This rigidity can be advantageous in ligand design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

The distribution of nitrogen atoms and the lactam functionality within the 1,8-naphthyridin-2(1H)-one core create a specific arrangement of hydrogen bond donors and acceptors. This pre-organized arrangement allows for specific and directional interactions with complementary residues in a protein's binding site, contributing to both affinity and selectivity. Furthermore, the aromatic nature of the pyridinone ring system allows for favorable π-stacking interactions with aromatic amino acid residues.

The synthetic tractability of the 1,8-naphthyridin-2(1H)-one scaffold is another key factor contributing to its privileged status. researchgate.net Various positions on the bicyclic ring can be readily functionalized, allowing for the systematic exploration of chemical space and the optimization of ligand-target interactions. This adaptability enables medicinal chemists to fine-tune the pharmacological properties of derivatives to achieve desired potency, selectivity, and pharmacokinetic profiles.

Rational Design Strategies for Analogues Targeting Specific Biomacromolecular Interactions

The rational design of analogues based on the 7-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold involves a systematic approach to modify its structure to achieve desired interactions with a specific biological target. A key strategy is the application of molecular hybridization, which combines the naphthyridinone core with other pharmacophoric fragments known to interact with the target of interest. rsc.org

Structure-activity relationship (SAR) studies on related 1,8-naphthyridine (B1210474) derivatives have shown that modifications at various positions of the nucleus can significantly impact biological activity. For instance, studies on other 1,8-naphthyridine derivatives have demonstrated that substitutions at the 3 and 7-positions can modulate binding affinity and selectivity for targets such as the Adenosine A2A receptor. nih.gov

The design of analogues of this compound would likely focus on several key aspects:

Modification of the 7-methoxy group: Bioisosteric replacement of the methoxy (B1213986) group with other substituents can be explored to fine-tune electronic properties, hydrogen bonding capacity, and metabolic stability. researchgate.net

Functionalization of the dihydropyridinone ring: The saturated portion of the ring system offers opportunities for introducing substituents that can probe deeper into a binding pocket or form additional interactions.

Substitution on the aromatic ring: The aromatic portion of the naphthyridinone core can be further functionalized to enhance π-stacking interactions or to introduce groups that can form halogen bonds or other specific interactions.

Computational methods, such as molecular docking, play a crucial role in the rational design process by predicting the binding modes of designed analogues and guiding the selection of substituents that are most likely to improve affinity and selectivity. tandfonline.com

Structure-Based Ligand Design and Optimization Utilizing the Naphthyridinone Framework

Structure-based ligand design (SBLD) is a powerful approach that utilizes the three-dimensional structure of a biological target, typically determined by X-ray crystallography, to design and optimize ligands. nih.gov The this compound framework is well-suited for SBLD due to its rigid nature and multiple points for chemical modification.

With a high-resolution crystal structure of a target protein in complex with a naphthyridinone-based ligand, medicinal chemists can visualize the precise binding mode and identify opportunities for improvement. For example, if a specific region of the binding pocket is unoccupied, the naphthyridinone scaffold can be elaborated with substituents that can form additional favorable interactions in that region.

Molecular docking simulations are a key computational tool in SBLD. researchgate.net These simulations can predict how novel analogues of this compound might bind to the target protein, allowing for the prioritization of compounds for synthesis and biological evaluation. For instance, docking studies of various 1,8-naphthyridine derivatives have been used to rationalize their biological activities and to guide the design of more potent compounds. tandfonline.com

The optimization process in SBLD is iterative. A set of analogues is designed based on the initial structural information, synthesized, and then tested for biological activity. The most promising compounds are then co-crystallized with the target protein to determine their binding mode, and this new structural information is used to guide the next round of design.

Fragment-Based Ligand Design (FBLD) Strategies Employing Naphthyridinone Fragments

Fragment-based ligand design (FBLD) is a drug discovery strategy that begins with the identification of low-molecular-weight fragments that bind weakly to the target protein. These fragments are then optimized and linked together to generate a high-affinity lead compound. The this compound scaffold, or fragments thereof, can be valuable starting points in an FBLD campaign.

The naphthyridinone core itself can be considered a relatively large fragment. Its inherent binding capabilities, through hydrogen bonding and potential π-stacking interactions, make it an attractive starting point. If a fragment screen identifies the naphthyridinone core as a binder, its binding mode can be determined by X-ray crystallography or NMR spectroscopy. This structural information can then be used to guide the growth of the fragment into a more potent ligand by adding substituents that can interact with adjacent pockets of the binding site.

Alternatively, smaller fragments containing key elements of the naphthyridinone structure could be used in an initial screen. For example, a library of fragments could include simple pyridinones or methoxy-substituted aromatic rings. If these fragments are found to bind in close proximity within the target's active site, they can be linked together to reconstruct a naphthyridinone-like scaffold, leading to a significant increase in affinity.

Computational Approaches to Predict and Optimize Molecular Recognition Features

The rational design and optimization of ligands based on the this compound scaffold are heavily reliant on a suite of computational techniques. These in silico methods provide profound insights into the structural and chemical features governing molecular recognition at the target's binding site, thereby accelerating the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. ijpsonline.com Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are synergistically employed to build predictive models and to understand the intricate ligand-receptor interactions that drive biological activity. ijpsonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful computational tool used to establish a correlation between the biological activity of a series of compounds and their 3D physicochemical properties. ijpsonline.com For scaffolds related to 1,8-naphthyridinone, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to guide the design of potent inhibitors for various kinases, such as the mechanistic target of rapamycin (B549165) (mTOR). ijpsonline.comijpsonline.com

In a typical study on a related series of benzo[h] ijpsonline.comresearchgate.netnaphthyridin-2(1H)-one analogs, CoMFA and CoMSIA models were developed that demonstrated high predictive accuracy. ijpsonline.com These models generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are predicted to influence biological activity. ijpsonline.com For instance, these maps can indicate areas where bulky (sterically favored) or small (sterically disfavored) substituents would enhance activity, or where electropositive or electronegative groups are preferred. ijpsonline.com Research on naphthyridine derivatives has shown that electrostatic, hydrophobic, and hydrogen bond donor fields often have crucial effects on their biological activity. ijpsonline.comijpsonline.com The statistical robustness of these models is a key indicator of their predictive power. nih.gov

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Influential Fields |

|---|---|---|---|

| CoMFA | 0.607 | 0.909 | Steric, Electrostatic |

| CoMSIA | 0.703 | 0.935 | Steric, Electrostatic, Hydrophobic, H-Bond Donor |

Table 1: Representative statistical results from a 3D-QSAR study on naphthyridinone-related kinase inhibitors, demonstrating the predictive quality of the generated models. The q² value indicates the internal predictive ability, while the r² value shows the correlation of the model. Data derived from studies on analogous scaffolds. ijpsonline.comijpsonline.com

Molecular Docking Simulations

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in elucidating the binding modes of this compound derivatives within the active site of a target protein. nih.gov By simulating the ligand-receptor binding process, docking can identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with key amino acid residues. nih.gov

For the broader 1,8-naphthyridine class, docking studies have been used to rationalize structure-activity relationships (SAR) and to support findings from QSAR models. researchgate.netekb.eg For example, in the context of mTOR inhibitors, docking has revealed how derivatives bind within the ATP-binding pocket, forming hydrogen bonds with residues like VAL-2240 and TRP-2239. nih.gov Such insights are invaluable for designing modifications to the core scaffold to enhance binding affinity and selectivity. nih.gov Docking scores and calculated binding energies are often used to rank potential compounds before their synthesis, thereby streamlining the lead optimization process. nih.govmdpi.com

| Compound Derivative | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Scaffold Core | -8.1 | VAL 850, LYS 725 | Hydrogen Bond |

| Derivative A (with pyrrolidine) | -9.5 | VAL 850, LYS 725, ASP 931 | Hydrogen Bond, Hydrophobic |